8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, including the preparation of intermediates like 8-substituted derivatives through cycloaddition reactions and Michael addition reactions. For example, Caroon et al. (1981) explored the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive screening, utilizing specific substitutions to enhance activity (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds involves spiro-linked heterocyclic rings, often featuring diaza (nitrogen-containing) elements. The structural analysis might focus on the conformational aspects and electronic distribution affecting their pharmacological profile. Farag et al. (2008) discussed the synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, emphasizing molecular mechanics and structural parameters relevant to the compound's stability and reactivity (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Diazaspiro compounds undergo various chemical reactions, including cycloadditions and Michael addition reactions, to introduce functional groups or modify the molecular scaffold. These reactions are critical for tailoring the compounds' physicochemical and pharmacological properties. For instance, Adib et al. (2008) described an efficient synthesis method for 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones, highlighting the role of zwitterionic intermediates in facilitating the synthesis (Adib et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Simufilam is in phase III clinical trials as of October 2023 . There are two phase III clinical studies: RETHINK-ALZ, a 52-week trial, is set to complete in 2024, and REFOCUS-ALZ, spanning 76 weeks, is projected to finish in 2025 . The future of this compound will depend on the results of these trials and the ongoing investigations .
properties
IUPAC Name |
8-[4-(butylsulfanylmethyl)-5-methylfuran-2-carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-4-5-10-26-13-16-11-17(25-15(16)2)19(24)22-8-6-20(7-9-22)12-18(23)21(3)14-20/h11H,4-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLCLMCKAGIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=C(OC(=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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